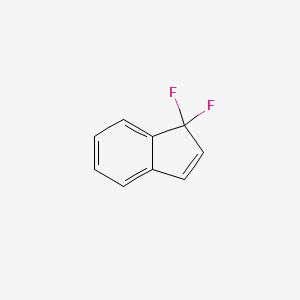

1,1-Difluoro-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

145123-27-9 |

|---|---|

Molecular Formula |

C9H6F2 |

Molecular Weight |

152.144 |

IUPAC Name |

1,1-difluoroindene |

InChI |

InChI=1S/C9H6F2/c10-9(11)6-5-7-3-1-2-4-8(7)9/h1-6H |

InChI Key |

YZGIFSCNNSNKRT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC2(F)F |

Synonyms |

1H-Indene,1,1-difluoro-(9CI) |

Origin of Product |

United States |

An Overview of Indene Frameworks in Synthetic Chemistry

The indene (B144670) framework, a fused bicyclic system consisting of a benzene (B151609) ring and a five-membered ring, is a versatile building block in organic synthesis. researchgate.nettsinghua.edu.cn Indene derivatives are found in a variety of biologically active natural products and are used as ligands in organometallic chemistry, particularly in catalysts for polymerization reactions. tsinghua.edu.cnresearchgate.net Numerous methods have been developed to synthesize indene frameworks, including Friedel-Crafts cyclizations and transition-metal-catalyzed reactions. tsinghua.edu.cnorganic-chemistry.orgnih.gov

The Scope and Challenges in Researching 1,1 Difluoro 1h Indene and Its Derivatives

Direct Gem-Difluorination Strategies

Direct gem-difluorination is a primary strategy for the synthesis of this compound and its derivatives. This approach involves the introduction of two fluorine atoms to the same carbon atom of an indene precursor in a single conceptual step. These methods can be broadly categorized into those utilizing fluorinating reagents and those catalyzed by transition metals.

Approaches Involving Fluorinated Reagents

The use of specialized fluorinating reagents is a cornerstone of modern organofluorine chemistry. These reagents can be classified based on their mode of fluorine delivery: nucleophilic, electrophilic, or as a source of difluorocarbene.

Nucleophilic fluorinating agents deliver a fluoride (B91410) anion (F⁻) or its equivalent to an electrophilic carbon center. In the context of synthesizing this compound, this typically involves the reaction of a suitable indanone precursor with a nucleophilic fluorine source.

One common approach involves the use of reagents like diethylaminosulfur trifluoride (DAST) and its derivatives. For instance, the synthesis of 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene can be achieved by treating a brominated indanone with DAST. The reaction proceeds through the conversion of the ketone to a gem-difluoro group. Temperature control is crucial, with reactions often conducted at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.

Other nucleophilic fluorinating agents include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), often used in combination with a phase-transfer catalyst to enhance their reactivity. acs.org Tetrabutylammonium bifluoride has also been explored as a less basic alternative to traditional fluoride salts. acs.org

Table 1: Examples of Nucleophilic Fluorination for Indanone Derivatives

| Precursor | Reagent | Product | Key Conditions |

|---|---|---|---|

| 4-Bromo-2,3-dihydro-1H-inden-1-one | DAST | 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene | Controlled low temperature |

| Substituted Indanones | Various (e.g., SF₄, DAST) | Corresponding 1,1-Difluoroindanes | Often requires harsh conditions or specific activators |

Electrophilic fluorinating agents deliver a fluorine cation (F⁺) or its equivalent to a nucleophilic carbon center. These reagents have become increasingly popular due to their stability and ease of handling. beilstein-journals.org

Selectfluor® (F-TEDA-BF₄) is a prominent example of a powerful electrophilic fluorinating agent. researchgate.net It can be used to transform various organic compounds, including ketones and their derivatives, into their fluorinated counterparts. researchgate.net For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor® can lead to the formation of α,α-difluoro ketones. researchgate.netbeilstein-journals.org The reaction mechanism often involves the enol or enolate form of the ketone attacking the electrophilic fluorine atom.

N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorinating agent. mdpi.com It has been employed in the catalytic enantioselective α-fluorination of alkyl 1-indanone-2-carboxylates, demonstrating the potential for creating chiral fluorinated indene derivatives. mdpi.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the fluorination. mdpi.com

Table 2: Electrophilic Fluorination of Indanone Precursors

| Substrate | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Alkyl 1-oxo-indanecarboxylates | NFSI | Europium(III) triflate / (S,R)-ind-pybox | Enantioselective α-fluorination mdpi.com |

| 2-Naphthole | Selectfluor® | Water | 1,1-Difluoro-2(1H)naphthalenone researchgate.net |

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to introduce a difluoromethylene (-CF₂-) group into a molecule. researchgate.netcas.cn The generation of difluorocarbene can be achieved from various precursors under different conditions. nii.ac.jp

One common precursor is trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which releases difluorocarbene under mild conditions in the presence of a catalyst. nii.ac.jp This method has been applied to the difluoromethylation of ketones like indan-1-one to form enol difluoromethyl ethers. nii.ac.jp

Another approach involves the thermal decomposition of reagents like hexafluoropropylene oxide (HFPO) at high temperatures to generate difluorocarbene. beilstein-journals.org While effective, these methods can require specialized equipment due to the harsh conditions. beilstein-journals.org The reaction of difluorocarbene with indene derivatives can lead to the formation of difluorocyclopropane adducts, which can then be rearranged to form this compound analogues under appropriate conditions.

Table 3: Generation and Application of Difluorocarbene

| Precursor | Catalyst/Conditions | Application |

|---|---|---|

| TFDA | NHC catalyst | Difluoromethylation of indan-1-one nii.ac.jp |

| HFPO | High temperature | Difluorocyclopropanation of alkenes beilstein-journals.org |

| CClF₂CO₂Na | High temperature | General source of difluorocarbene nii.ac.jp |

Electrophilic Fluorination Protocols

Transition Metal-Catalyzed Difluorination Reactions

Transition metal catalysis offers powerful and often highly selective methods for the formation of C-F bonds. Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis of fluorinated organic compounds.

Palladium catalysts can be employed in various transformations leading to the formation of this compound and its analogues. These methods often involve the cross-coupling of a suitable precursor with a fluorine source or the functionalization of a gem-difluoroalkene.

For example, palladium-catalyzed cross-coupling reactions of gem-difluoroallenylindium reagents have been developed to synthesize 1,1-difluoro-2-substituted-1,3-dienes and dienynes in high yields. This methodology involves a transition-metal-promoted isomerization-cross-coupling cascade.

Furthermore, palladium catalysis can be used in the synthesis of indene skeletons themselves. While not a direct difluorination, these methods can be adapted to incorporate fluorine. For instance, palladium-catalyzed multicomponent domino strategies have been developed for the synthesis of 1H-indene derivatives from simple starting materials. nih.gov By choosing fluorinated starting materials, this approach could be used to generate fluorinated indenes.

Recent advances have also seen the development of palladium-catalyzed difluorocarbene transfer reactions for the synthesis of diaryl ketones, which could potentially be adapted for the synthesis of difluorinated indanones as precursors to this compound. researcher.life

Table 4: Palladium-Catalyzed Syntheses Relevant to this compound

| Reaction Type | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Isomerization-Cross-Coupling | gem-Difluoroallenylindium | Palladium catalyst | 1,1-Difluoro-2-substituted-1,3-dienes |

| Multicomponent Domino Strategy | Simple aryl precursors, isocyanides | Palladium catalyst | 1H-Indene derivatives nih.gov |

| Difluorocarbene Transfer | Iodoarene, Arylboronic acid | Palladium with N,N,N-tridentate ligand | Diaryl ketones researcher.life |

Copper-Catalyzed Systems

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-fluorine and carbon-carbon bonds, providing pathways to gem-difluoroalkene precursors essential for indene synthesis. These systems offer mild reaction conditions and functional group tolerance.

One notable strategy involves the enantioselective copper-catalyzed defluoroalkylation of 1-(trifluoromethyl)alkenes. acs.org This method utilizes a copper-based catalyst to achieve C-F bond activation, facilitating the synthesis of various gem-difluoroalkenes which can serve as carbonyl mimics. acs.org A key innovation in this approach is the use of arylboronate-activated alkyl Grignard reagents, where tetraorganoborate complexes formed in situ are the key reactive species. acs.org

Another significant copper-catalyzed method is the boryl substitution of trifluoromethyl-substituted allenes. This reaction proceeds via a γ-selective borylcupration followed by a copper(I)-β-fluoro elimination to yield 3-boryl-substituted 1,1-gem-difluorodienes. researchgate.net The resulting borylated products are versatile intermediates that can undergo subsequent transformations, such as Suzuki-Miyaura cross-coupling, to introduce further complexity. researchgate.net The reaction demonstrates excellent selectivity and provides access to diverse compounds bearing the difluoro moiety that are otherwise difficult to synthesize. researchgate.net

| Precursor Type | Catalyst System | Key Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Trifluoromethyl)alkene | CuCl / Ligand | Arylboronate-activated alkyl Grignard reagent | Chiral gem-difluoroalkene | Up to 96% | acs.org |

| Trifluoromethyl-substituted allene | CuI / Ligand | Bis(pinacolato)diboron (B₂pin₂) | 3-Boryl-1,1-gem-difluorodiene | Up to 91% | researchgate.net |

Nickel-Catalyzed Transformations

Nickel catalysis provides a versatile and cost-effective platform for constructing gem-difluoroalkenes. These transformations often involve cross-coupling reactions that are highly efficient and exhibit broad functional group compatibility.

A prominent approach is the nickel-catalyzed reductive cross-coupling of trifluoromethyl alkenes. rsc.orgacs.org These reactions can achieve C(sp³)–C(sp³) bond formation through allylic defluorinative cross-coupling under mild conditions. rsc.orgacs.org For instance, the coupling of trifluoromethyl-substituted alkenes with alkyl halides or epoxides, using zinc powder as a reductant, provides an efficient route to functionalized gem-difluoroalkenes. rsc.orgacs.org The mechanism is proposed to involve a radical-type pathway initiated by the Ni(0) complex. acs.org

Another strategy employs 2,2-difluorovinyl benzoates as building blocks. nih.gov In a nickel-catalyzed cross-coupling reaction, these substrates react with arylboronic acids or organozinc/magnesium reagents to yield gem-difluoroenol ethers and gem-difluoroalkenes. nih.gov The reaction proceeds with high regioselectivity, activating the C(vinyl)-O(benzoate) bond. DFT calculations and experimental results suggest a mechanism involving the oxidative addition of the benzoate (B1203000) to the Ni(0) complex. nih.gov This method is particularly amenable to the late-stage functionalization of complex molecules due to its excellent functional group tolerance. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl-substituted alkene | Cyclohexyl iodide | NiBr₂·diglyme / Ligand, Zn powder | gem-Difluoroalkene | 81% | acs.org |

| Trifluoromethyl alkene | Epoxide | Ni(acac)₂ / Ligand, Mn powder | gem-Difluoroalkene alcohol | Various | rsc.org |

| 2,2-Difluorovinyl benzoate | Arylboronic acid | Ni(COD)₂ / dppf | gem-Difluoroenol ether | Good | nih.gov |

| gem-Difluoroalkene | Alkyl halide | NiBr₂·diglyme / Ligand, Mn | Monofluoroalkene | Good, Z-selective | nih.gov |

Electrochemical Synthesis of Gem-Difluoroalkene Precursors

Electrochemical methods offer a green and efficient alternative for synthesizing gem-difluoroalkene precursors, often avoiding the need for stoichiometric chemical reductants or oxidants. sioc-journal.cn

A notable example is the nickel-promoted electrochemical reductive cross-coupling. sioc-journal.cn This reaction combines the allylic defluorination of trifluoromethyl alkenes with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides. sioc-journal.cn The process is conducted under mild reductive conditions in an undivided cell, providing access to a range of functionalized gem-difluoroalkenes. sioc-journal.cn This approach is highly efficient for creating molecules with biological interest. sioc-journal.cn

Another powerful electrochemical strategy is the defluorinative alkylation of α-trifluoromethyl alkenes. rsc.org This protocol allows for the preparation of functionalized gem-difluoroalkenes using diverse alkyl sources, including organohalides, N-hydroxyphthalimide (NHP) esters, and Katritzky salts. rsc.orgresearchgate.net The method is lauded for its mild conditions, operational simplicity, and scalability, presenting a novel and practical route for the synthesis of gem-difluoroalkenes. rsc.org

| Reaction Type | Key Substrates | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Trifluoromethyl alkenes, Redox-active esters/Alkyl halides | Nickel-promoted | Avoids stoichiometric metal reductants; undivided cell | sioc-journal.cn |

| Defluorinative Alkylation | α-Trifluoromethyl alkenes, Organohalides/NHP esters | None (direct electrolysis) | Broad scope of alkyl sources, mild conditions | rsc.orgresearchgate.net |

| Defluoroalkylation | gem-Difluoroalkenes, Alkyl halides | Nickel-catalyzed | Greener and economic; good Z-selectivity | rsc.org |

Synthesis of this compound Derivatives via Functionalization and Ring-Forming Reactions

The construction of the indene skeleton, particularly with fluorine substituents, can be achieved through various ring-closing strategies. These methods transform acyclic, fluorinated precursors into the final bicyclic structure.

Ring-Closing Reactions to Form the Indene Skeleton

Annulation reactions provide a direct route to indenones, which are key precursors or analogues of this compound. A highly relevant method is the palladium-catalyzed [3+2] annulation of (2,2-difluorovinyl)-2-iodoarenes with internal alkynes. nih.gov This reaction pathway is initiated by the nucleophilic addition of fluoride and effectively produces densely substituted 1-(trifluoromethyl)-1H-indene derivatives. nih.gov

Other innovative strategies include the regiodivergent annulation of chalcones with single-carbon reagents to furnish both indanones and indenones in a one-pot process. acs.org The selectivity between the two regioisomers can be controlled by the reaction conditions, highlighting the versatility of this approach for creating molecular diversity from common starting materials. acs.org Additionally, radical-mediated annulation cascades have been developed. A DTBP-mediated oxidative C–S bond cleavage/annulation of benzyl (B1604629) thioethers with alkynes enables the formation of the indenone skeleton. rsc.org

| Methodology | Key Substrates | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| [3+2] Annulation | (2,2-Difluorovinyl)-2-iodoarenes, Internal alkynes | Palladium catalyst | 1-(Trifluoromethyl)-1H-indene derivatives | nih.gov |

| Regiodivergent Annulation | Chalcones, Kukhtin-Ramirez adducts | Cs₂CO₃ or Pd(OAc)₂ | Indenones and Indanones | acs.org |

| Oxidative Annulation | Benzyl thioethers, Alkynes | DTBP | Indenones | rsc.org |

Intramolecular cyclization of specifically designed fluorinated precursors is a powerful method for constructing the indene ring system. One of the most direct approaches is the 5-endo-trig cyclization of gem-difluoroalkenes bearing a carbon nucleophile. doi.orgtsukuba.ac.jp This type of cyclization, which is typically disfavored by Baldwin's rules, is facilitated by the unique electronic properties of the gem-difluoroalkene moiety. The reaction involves intramolecular substitution of a vinylic fluorine by a carbanion, generated, for example, from an ortho-substituted iodomethyl or cyanomethyl group on a β,β-difluorostyrene precursor. doi.org This leads directly to ring-fluorinated indene derivatives. doi.orgtsukuba.ac.jp

The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, is another important tool. illinois.edu When applied to fluorinated substrates, the fluorine substituents act as powerful controllers and activators. researchgate.net For example, 2,2-difluorovinyl vinyl ketones undergo fluorine-directed Nazarov cyclization where the regioselectivity is governed by the destabilizing inductive effect (-I effect) of the fluorine atoms on a β-cation intermediate. researchgate.net This controlled cyclization leads to the formation of fluorinated cyclopentenones, which are structural components of the indenone framework.

Ring-closing metathesis (RCM) has also been applied to the synthesis of fluorinated indenes. nih.govwikipedia.org In one notable example, a 2-allyl-4-fluorophenyl auxiliary was used in a relay ring-closing metathesis (RRCM). nih.gov The ruthenium catalyst initiates on the allyl group, and subsequent ring-closure releases 6-fluoroindene as a byproduct while forming the desired macrocyclic structure. nih.gov This demonstrates the potential of RCM in strategies that lead to fluorinated indene systems.

| Cyclization Type | Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-endo-trig Cyclization | o-(Iodomethyl)-β,β-difluorostyrene | tert-Butyllithium | 1-Fluoro-2H-indene | doi.org |

| Nazarov Cyclization | 2,2-Difluorovinyl vinyl ketone | Me₃SiOTf (Lewis Acid) | 3-Fluorocyclopent-2-en-1-one | researchgate.net |

| Relay Ring-Closing Metathesis (RRCM) | Diene with 2-allyl-4-fluorophenyl auxiliary | Grubbs' catalyst | 6-Fluoroindene (byproduct) | nih.gov |

Annulation Methodologies for Fluorinated Indenones

Derivatization of Pre-formed Fluorinated Indenes

Once the core 1,1-difluoroindene structure is assembled, its chemical modification allows for the creation of a diverse library of analogues. Key strategies involve the selective functionalization of the vinylic positions and the aromatic ring.

The functionalization of the vinylic C-F bond in gem-difluoroalkenes, the key reactive motif in this compound, can be achieved with high stereoselectivity. Transition metal-catalyzed cross-coupling reactions are particularly effective. For instance, palladium(0)-catalyzed Stille-type cross-coupling reactions with vinyl- or allyltin (B8295985) reagents have been developed for the stereoselective vinylation and allylation of tetrasubstituted gem-difluoroalkenes. ntu.edu.sg These methods lead to the formation of monofluorinated 1,3- and skipped 1,4-dienes with excellent diastereoselectivity. ntu.edu.sg The choice of ligand is crucial; unlike the commonly used Pd(PPh3)4, a system incorporating Pd(0) and dppe (1,2-bis(diphenylphosphino)ethane) has proven effective for these transformations. ntu.edu.sg

Directed C–H bond activation is a powerful strategy for regioselective functionalization of the aromatic core of indene derivatives. acs.org By installing a directing group on the arene, transition metal catalysts can be guided to a specific ortho C-H bond for modification. This approach has been demonstrated in the functionalization of various arenes using directing groups such as pyridines, amides, and pyrazoles. acs.orgnih.gov

Specifically for gem-difluoroalkenes, transition metal-catalyzed C–H/C–F functionalization reactions are possible using appropriate directing groups. nih.gov For example, cobalt-catalyzed alkenylation reactions between gem-difluoroalkenes and substituted indoles have been reported. In this system, an N-2-pyridyl directing group on the indole (B1671886) directs C-H functionalization at the C-2 position, which then couples with the gem-difluoroalkene. nih.gov A subsequent syn Co-F elimination step delivers the Z-fluoroalkene with high diastereoselectivity. nih.gov Similarly, ruthenium-based catalysts can promote the C2-selective coupling of indoles with gem-difluoroalkenes through a redox-neutral process involving both C-H activation and C-F cleavage, yielding 1,2-diarylsubstituted monofluoroalkenes with high regio- and stereoselectivity. nih.gov

The gem-difluoroalkene moiety is amenable to a variety of functionalization reactions, including borylation, silylation, alkylation, and alkenylation, often proceeding through a defluorinative pathway. nih.gov

Borylation and Silylation: Copper-based catalyst systems are effective for the defluorinative borylation and silylation of gem-difluoroalkenes. nih.gov The reaction outcome can be tuned by the choice of catalyst components. For instance, a CuCl₂ and DPEphos system favors borylation, while a CuCl and PCy₃ system promotes silylation. nih.gov The stereoselectivity of these reactions is rationalized by a mechanism involving a syn β-fluoride elimination from a copper intermediate, where steric interactions between the substrate's R group and the bulky boryl group dictate the stereochemical outcome. nih.gov

Alkylation and Alkenylation: Nickel-catalyzed reductive coupling reactions provide a regio- and stereoselective method for the alkylation of gem-difluoroalkenes with unactivated alkyl bromides. nih.gov This process generates α-benzyl fluoroalkenes. The proposed mechanism involves the formation of an active Ni(I) complex, which undergoes borylation and single electron transfer (SET) with the alkyl halide to form a caged radical intermediate. nih.gov Regioselective addition of this radical to the difluorinated carbon of the alkene, followed by a second SET and subsequent steps, yields the alkylated product. nih.gov

| Reaction Type | Catalyst System (Example) | Reactant | Product Type | Ref |

| Borylation | CuCl₂ / DPEphos | gem-difluoroalkene + Bis(pinacolato)diboron | (Z)-fluoroalkenyl boronate | nih.gov |

| Silylation | CuCl / PCy₃ | gem-difluoroalkene + Silylborane | Fluoroalkenyl silane | nih.gov |

| Alkylation | Ni(COD)₂ / Ligand | gem-difluoroalkene + Alkyl bromide | α-Alkyl fluoroalkene | nih.gov |

| Alkenylation | Co-catalyst | gem-difluoroalkene + Indole (with DG) | (Z)-Fluoroalkene | nih.gov |

Ortho-Directed C–H/C–F Functionalization

Regiochemical and Stereochemical Control in Synthesis

The synthesis of complex indene derivatives often requires precise control over the formation of multiple stereocenters. Diastereoselective and enantioselective strategies are crucial for accessing specific stereoisomers.

Diastereoselective synthesis of complex molecules containing the indene framework can be achieved through multicomponent reactions. For example, a three-component reaction of cyclic ketones, pyrazolone (B3327878) derivatives, and ninhydrin (B49086) (a 1H-indene-1,2,3-trione) in the presence of trifluoroacetic acid can generate spiro[chromeno-pyrazole-indene] derivatives. orgchemres.org This method constructs three contiguous stereogenic centers, one of which is a quaternary center, with high diastereoselectivity. orgchemres.org The structure and stereochemistry of the resulting complex molecules have been confirmed by single-crystal X-ray analysis. orgchemres.org

The development of enantioselective methods is essential for producing chiral fluorinated molecules for applications in medicinal chemistry and materials science. nih.gov Organocatalysis has emerged as a powerful tool for these asymmetric transformations.

An organocatalytic enantioselective [3+2] cycloaddition has been developed using 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. mdpi.com This reaction efficiently produces chiral dispiro[benzothiophenone-indandione-pyrrolidine] compounds, which incorporate a difluoromethyl group. mdpi.com The reaction creates three stereocenters with high yields (84–98%) and diastereomeric ratios (9:1 to >20:1), and moderate to high enantiomeric excess (up to 93% ee). mdpi.com The practicality of this method has been demonstrated on a gram scale, maintaining both high yield and enantioselectivity. mdpi.com

Another powerful strategy involves the asymmetric Brønsted acid-catalyzed cyclization of 2-alkenylbenzaldimines. Using a chiral N-triflyl phosphoramide (B1221513) derived from BINOL, this iminium ion cyclization yields 1-aminoindenes in good yields and with high enantioselectivities. rsc.org While this specific example does not produce a difluorinated indene directly, the underlying principle of asymmetric catalysis provides a clear pathway for developing enantioselective syntheses of chiral this compound derivatives by using appropriately fluorinated starting materials.

| Approach | Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Diastereoselective | Three-component reaction | Trifluoroacetic Acid | Forms 3 contiguous stereocenters | Spiro[chromeno-pyrazole-indene] | orgchemres.org |

| Enantioselective | [3+2] Cycloaddition | Organocatalyst | Creates 3 stereocenters with high ee | Chiral Dispiro-pyrrolidines | mdpi.com |

| Enantioselective | Iminium Ion Cyclization | Chiral N-triflyl phosphoramide | High enantioselectivity | Chiral 1-Aminoindenes | rsc.org |

Strategies for Diastereoselective Synthesis

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methods for producing this compound and its analogues is a critical area of research, driven by the principles of green chemistry. These approaches aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of solvent-free or low-environmental-impact reaction conditions and the development of recyclable and highly efficient catalytic systems.

Solvent-Free or Low-Environmental-Impact Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major goal in the green synthesis of this compound and its precursors is the transition to solvent-free methods or the use of environmentally benign solvents like water.

One notable advancement is the mechanochemical solvent-free synthesis of indenones, which are key precursors to this compound. A study has demonstrated the triflic anhydride (B1165640) (Tf₂O)-induced cyclization of aromatic carboxylic acids and alkynes at room temperature to produce a variety of indenones in high yields (up to 90%). acs.org This method's advantages include mild reaction conditions, high efficiency, and the potential for scalable synthesis, offering a sustainable pathway to indenone derivatives. acs.org

Another green approach involves performing reactions in water, often facilitated by micellar systems. For the fluorination of ketones, a critical step in forming gem-difluoro compounds, a method has been developed using Selectfluor (F-TEDA-BF₄) as the fluorinating agent in water with sodium dodecyl sulfate (B86663) (SDS) as a micellar promoter. organic-chemistry.org This technique avoids hazardous organic solvents and achieves high regioselectivity and yields for the fluorination of various ketones. organic-chemistry.org The use of an inexpensive and biodegradable surfactant like SDS further enhances the green credentials of this method. organic-chemistry.org

Furthermore, catalyst- and solvent-free conditions have been successfully applied to the synthesis of indene derivatives. For instance, the synthesis of β-enaminones from β-dicarbonyl compounds (including 2H-indene-1,3-dione) and various amines has been achieved by heating the reactants together at 120 °C without any solvent or catalyst. ajgreenchem.com This method is characterized by its operational simplicity, high yields, short reaction times, and easy work-up procedures. ajgreenchem.com

Below is a table summarizing various solvent-free or low-impact solvent conditions for the synthesis of indene precursors and related fluorinated compounds.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Indenone Synthesis | Aromatic carboxylic acids, Alkynes | Triflic anhydride, Mechanochemical, Solvent-free, Room temperature | Indenones | Up to 90 | acs.org |

| Ketone Fluorination | Cyclic and Acyclic Ketones | Selectfluor, Sodium dodecyl sulfate, Water | α-Fluoroketones | High | organic-chemistry.org |

| β-Enaminone Synthesis | 2H-indene-1,3-dione, Amines | Solvent- and catalyst-free, 120 °C | β-Enaminones | High | ajgreenchem.com |

Catalytic Recycling and Efficiency

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the atom economy of chemical reactions. In the context of synthesizing this compound, this involves catalysts for both the formation of the indene core and the introduction of the difluoro group.

A significant development in this area is the use of reusable metal triflates in microwave-assisted intramolecular Friedel–Crafts acylation for the synthesis of 1-indanones from 3-arylpropanoic acids. beilstein-journals.org This method allows for the recovery and reuse of the metal triflate catalyst without a significant loss of activity, showcasing a sustainable approach to producing key precursors for this compound. beilstein-journals.org The use of ionic liquids as the reaction medium in this process can also facilitate catalyst recycling. beilstein-journals.org

In the realm of fluorination, catalytic approaches are being developed to replace stoichiometric reagents. While many modern fluorinating agents like Selectfluor are used in stoichiometric amounts, research is ongoing to develop catalytic cycles. One innovative strategy involves a BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes, where the catalyst acts as both a Lewis acid activator and a fluoride source through a halide recycling mechanism. researchgate.netyorku.caacs.org This atom-economical approach enables the formal insertion of alkynes into strong C-F bonds, providing access to fluorinated heterocycles. researchgate.netyorku.caacs.org While not directly applied to this compound, this principle of catalytic fluoride recycling holds promise for future green syntheses.

The efficiency of catalytic systems is also a key consideration. For example, electrochemical methods are emerging as a green and efficient way to drive catalytic reactions. An electrochemical, nickel-catalyzed defluoroalkylation of gem-difluoroalkenes has been reported, offering a direct route to monofluoroalkenes with broad substrate scope and good functional group tolerance. rsc.org The use of electricity as a traceless reagent minimizes waste and enhances the green profile of the synthesis. rsc.org

The following table highlights key findings in the development of recyclable and efficient catalytic systems relevant to the synthesis of this compound and its analogues.

| Catalytic System | Reaction Type | Key Features | Recyclability | Reference |

| Metal Triflates | Intramolecular Friedel–Crafts acylation | Microwave-assisted, Ionic liquid medium | Catalyst can be recovered and reused | beilstein-journals.org |

| BF₃ | Intramolecular Fluorocarbamoylation | Atom-economical, Halide recycling mechanism | Catalyst is regenerated in the cycle | researchgate.netyorku.caacs.org |

| Nickel (Electrochemical) | Defluoroalkylation of gem-difluoroalkenes | Electrochemical promotion, Mild conditions | Not explicitly stated | rsc.org |

Reactivity of the Gem-Difluoromethylene Moiety (=CF2)

The gem-difluoromethylene group is a key determinant of the reactivity of this compound. The two highly electronegative fluorine atoms create a polarized double bond, rendering the exocyclic carbon atom electrophilic and susceptible to a range of chemical transformations.

Electrophilic Activation of the Alkene

Due to the electron-withdrawing nature of the two fluorine atoms, the double bond in 1,1-difluoro-1-alkenes possesses a distinct electrophilic character. tsukuba.ac.jp While they can react with strong nucleophiles, their activation by electrophiles typically requires specific conditions. A significant advancement in this area is the use of transition metal catalysts. tsukuba.ac.jpnih.gov

Late transition metals, in particular, are effective electrophilic activators of alkenes due to their strong interaction with π electrons. tsukuba.ac.jp For instance, cationic palladium(II) complexes have been successfully employed to catalyze the electrophilic activation of 1,1-difluoro-1-alkenes. nih.gov This activation facilitates reactions such as Friedel-Crafts-type cyclizations with an intramolecular aryl group, proceeding through a Wacker-type process. nih.gov The mechanism often involves the coordination of the alkene to the metal center, which increases its electrophilicity and allows for subsequent nucleophilic attack. beilstein-journals.org

A combination of a transition metal, such as palladium(II) chloride, and a Lewis acid can be crucial for the catalytic substitution of the vinylic fluorines. tsukuba.ac.jp The Lewis acid is thought to act as a scavenger for the fluoride ion, regenerating the active cationic palladium(II) species. tsukuba.ac.jp Research on α,α-difluorostyrenes has shown that this approach enables intramolecular amination to produce oxindoles in high yields. tsukuba.ac.jp

Table 1: Catalytic Systems for Electrophilic Activation of 1,1-Difluoro-1-alkenes

| Catalyst System | Substrate Type | Reaction Type | Reference |

| Pd(MeCN)42 / BF3·OEt2 | 4,4-(Difluorohomoallyl)arenes | Friedel-Crafts-type cyclization | nih.gov |

| PdCl2 / Me3SiOTf | o-Sulfonamido-α,α-difluorostyrenes | Intramolecular amination | tsukuba.ac.jp |

| AuCl3 / AgOTf | Styrenes, indene | Hydroalkylation with 1,3-dicarbonyls | beilstein-journals.org |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for nucleophilic attack. libretexts.org Strong nucleophiles, such as organolithium and Grignard reagents, can add to the double bond. tsukuba.ac.jp The general mechanism for nucleophilic addition to an activated alkene involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of a carbanionic intermediate which is subsequently protonated. libretexts.orglibretexts.org

In the context of gem-difluoroalkenes, this reactivity has been harnessed for various synthetic applications. The addition of a nucleophile to the exocyclic carbon of the C=CF2 group is the initial step in many transformations. The resulting intermediate can then undergo further reactions, including elimination of a fluoride ion to yield a monofluoroalkene, a common pathway in transition-metal-catalyzed processes. nih.gov

C–F Bond Functionalization Reactions

The carbon-fluorine bond, while typically strong, can be activated and functionalized in gem-difluoroalkenes, offering a pathway to a diverse range of fluorinated and non-fluorinated products. nih.govsdu.edu.cn Transition metal catalysis plays a pivotal role in these transformations. nih.gov

Nickel-catalyzed reactions have been developed for the stereoselective cascade C-F functionalization of gem-difluoroalkenes. sdu.edu.cn These processes can involve the successive replacement of both fluorine atoms with different functional groups in a single pot. sdu.edu.cn The key to this selectivity lies in the ability to control the reaction conditions and the choice of catalyst and reagents. For example, a nickel-catalyzed alkenylation/deuteration of gem-difluoroalkenes has been achieved using manganese powder as a reductant. sdu.edu.cn

Stereodivergent C-F bond functionalization of gem-difluoroalkenes has also been reported using palladium catalysis. nih.gov By selecting either a Pd(II) or Pd(0) catalyst system, it is possible to control the stereochemical outcome of the reaction, leading to either the E or Z isomer of the resulting monofluoroalkene. nih.gov This control is attributed to different reaction pathways, a directed pathway involving a Pd(0) catalyst and an alternative pathway with a Pd(II) catalyst. nih.gov

Recent advancements have also demonstrated that cryogenic C-F bond functionalization can be achieved using fluorophilic organoaluminum compounds, allowing for the reaction to proceed at very low temperatures with high functional group tolerance. nih.gov This method relies on the high stability of the Al-F bond as the thermodynamic driving force for the C-F bond cleavage. nih.gov

Cycloaddition Reactions of the Indene Core

The indene framework, particularly when activated by the gem-difluoro group, can participate in various cycloaddition reactions, providing access to complex polycyclic structures.

Diels-Alder Reactions with Fluorinated Indenes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile. organic-chemistry.org The reactivity is governed by the electronic nature of the reactants; typically, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org

The electron-withdrawing gem-difluoro group in this compound makes its double bond electron-deficient, suggesting it would be a reactive dienophile in Diels-Alder reactions. While specific examples with this compound are not detailed in the provided search results, the general principle supports its potential participation in such reactions. The reaction would involve the [4+2] cycloaddition of a suitable diene across the double bond of the fluorinated indene, leading to the formation of a new six-membered ring fused to the indene core. The regioselectivity of the reaction would be influenced by the substituents on both the diene and the dienophile. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. organic-chemistry.org

The electron-deficient double bond of this compound makes it a good candidate to act as a dipolarophile in these reactions. It can react with various 1,3-dipoles, such as nitrile imines, azomethine imines, and nitrile oxides, to form spiro-heterocyclic indene derivatives. beilstein-journals.orgresearchgate.net For instance, the reaction of an isatin-derived azomethine ylide with a dipolarophile can lead to the formation of complex spiro-pyrrolidinyl oxindoles. nih.gov While direct examples with this compound are not explicitly provided, the reactivity of structurally related indene derivatives in [3+2] cycloadditions suggests this is a viable reaction pathway. nih.gov The reaction can be promoted thermally or photochemically and often proceeds with high regioselectivity and stereoselectivity. beilstein-journals.org

Rearrangement and Elimination Pathways

Elimination reactions are a prominent feature of the chemistry of this compound and related gem-difluoro compounds, often serving as a key step in synthetic sequences.

β-Fluoride elimination is a characteristic reaction of organometallic intermediates derived from gem-difluoroalkenes like this compound. This process is a key step in many transition metal-catalyzed reactions, leading to the formation of monofluoroalkene products. The general mechanism involves the formation of a β-fluoroalkylmetal intermediate, which readily eliminates a metal fluoride salt to form a new carbon-carbon double bond. nih.gov The formation of a strong metal-fluoride (M-F) bond provides a significant thermodynamic driving force for this elimination. nih.gov

Nickel-mediated reactions also frequently involve β-fluoride elimination. In the nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes, C-F bond activation occurs through the formation of a nickelacyclopentene intermediate, which then undergoes β-fluorine elimination. researchgate.net This strategy represents a milder alternative to the direct oxidative addition of strong C-F bonds. researchgate.net The process can even occur twice in a catalytic cycle to cleave two C-F bonds. researchgate.net

The stereochemical outcome of these reactions is often controlled by the elimination step. The syn-elimination of the metal and fluoride typically proceeds from an intermediate conformation that minimizes steric interactions, often resulting in the thermodynamically preferred Z-fluoroalkene. nih.gov

Dehydrohalogenation and, more specifically, dehydrofluorination, are important elimination pathways for fluorinated compounds. While specific studies on this compound are not extensively detailed in the literature, research on analogous structures provides significant insight. For example, the pyrolysis of 1,1-difluoro-1-chloroethane is a key industrial process where dehydrochlorination (loss of HCl) and dehydrofluorination (loss of HF) are competing reactions. cas.cn

In cases where a leaving group is present alongside the fluorine atoms, selective elimination can be achieved. Bockemuller reported the transformation of 1,1-diphenyl ethylenes to 1,2-difluoro-1,1-diphenylethanes, which upon dehydrofluorination, produced 2-fluoro-1,1-diphenylethenes. In other systems, elimination reactions are observed when substrates possess β-hydrogens, leading to the formation of vinyl sulfides which can then undergo further fluorination reactions. Thermally unstable compounds like monofluoromethylated amines (RNHCH2F) are known to readily undergo dehydrofluorination. cas.cn

The choice of catalyst and reaction conditions is crucial in directing the selectivity of these elimination reactions. Studies on related compounds show that Lewis acids can promote defluorination/elimination processes, with higher temperatures favoring the formation of the elimination product. nih.gov

β-Fluoride Elimination Mechanisms

Transition Metal-Catalyzed Transformations

The unique electronic properties of the gem-difluoro group in this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions, enabling the construction of complex fluorinated molecules.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and fluorinated indenes are valuable participants in these transformations. eie.gr Palladium catalysts are widely used for this purpose. For instance, 2-arylindenes can be prepared through the Pd(OAc)2-catalyzed reaction of aryl iodides with indene. researchgate.net

The presence of the gem-difluoro group introduces specific reaction pathways. Palladium-catalyzed reactions involving fluorinated alkenes can lead to the formation of ring-fluorinated indenes through a sequence of alkene insertion followed by β-fluoride elimination. nih.gov A notable example is the palladium-catalyzed synthesis of densely substituted 1-(trifluoromethyl)-1H-indene derivatives via a [3+2] annulation of (2,2-difluorovinyl)-2-iodoarenes with internal alkynes. nih.gov

Nickel catalysts are also effective in mediating cross-coupling reactions involving C-F bond cleavage. Nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with alkyl halides can generate monofluoroalkenylated products with high selectivity. nih.gov This reactivity extends to the synthesis of complex heterocyclic structures like oxindoles. nih.gov Furthermore, rhodium catalysts have been employed in the cross-coupling of gem-difluorinated cyclopropanes, demonstrating the broad utility of transition metals in activating and functionalizing molecules with gem-difluoro groups. rsc.org

The table below summarizes representative conditions for transition metal-catalyzed cross-coupling reactions leading to or using fluorinated indene-like structures.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 | Aryl iodide, Indene | 2-Arylindene | researchgate.net |

| Ni(COD)2 / Ligand | gem-Difluoroalkene, Alkyl halide | Monofluoroalkene | nih.gov |

| Pd Catalyst | (2,2-Difluorovinyl)-2-iodoarene, Alkyne | 1-(Trifluoromethyl)-1H-indene | nih.gov |

The indene core and its fluorinated derivatives can undergo various oxidative and reductive transformations. For example, a visible-light-catalyzed oxidative [3+2] cycloaddition of 2,2-difluoro-1H-indene-1,3(2H)-dione with bicyclo[1.1.0]butanes has been reported. smolecule.com This reaction is facilitated by a ruthenium-based photocatalyst that initiates a single-electron transfer (SET), generating a radical cation that drives the cycloaddition. smolecule.com

Photoredox catalysis also enables radical difluoromethylation of the indene-dione scaffold, where a Ru(bpy)₃²⁺ complex can act as a dual-function catalyst to generate difluoromethyl radicals for addition to the electron-deficient dione (B5365651) system. smolecule.com

Reductive transformations are also synthetically useful. While strong reducing agents like LiAlH₄ can reduce carbonyls and other functional groups, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of aldehydes and ketones. leah4sci.com In the context of the indene framework, a bromo-difluoro-dihydro-1H-indene can be reduced to the corresponding difluoroindane derivative.

The optimization of a visible-light-catalyzed cycloaddition is presented in the table below, showcasing the importance of reaction parameters in oxidative transformations. smolecule.com

| Parameter | Optimal Condition | Yield (%) |

| Photocatalyst | Ru(bpy)₃Cl₂ | 89 |

| Oxidative Quencher | Methyl Viologen (MV²⁺) | 89 |

| Solvent | Nitromethane | 89 |

| Light Source | Household bulb (450 nm) | 89 |

Cross-Coupling Reactions of Fluorinated Indenes

Influence of the Fluorine Atoms on Reaction Pathways and Selectivity

The two fluorine atoms at the C1 position exert a profound influence on the reactivity and selectivity of this compound through a combination of inductive and resonance effects.

The gem-difluoroalkene moiety is electronically polarized. The strong sigma-withdrawing inductive effect of the fluorine atoms renders the difluorinated carbon (C1) electrophilic. nih.gov This makes it susceptible to attack by nucleophiles and nucleophilic radicals. nih.gov Conversely, the non-fluorinated carbon of the double bond is rendered electron-rich and nucleophilic, which can be explained by negative hyperconjugation effects. nih.gov This polarization dictates the regioselectivity of many addition and cycloaddition reactions. nih.gov

The presence of the CF₂ group can also exert a kinetic influence. For instance, a gem-difluoromethylene group has been shown to significantly accelerate ring-closing metathesis reactions, an effect analogous to the classic Thorpe-Ingold effect where substituents promote cyclization by altering bond angles. rsc.org

Furthermore, the fluorine atoms play a crucial role in directing the pathways of metal-catalyzed reactions. In nickel-mediated cycloadditions, the polarization of the alkyne substrate induced by the adjacent gem-difluoromethylene group is a critical factor for ensuring regioselective insertion. rsc.org The selective elimination of one of two enantiotopic fluorine atoms from a rhodium intermediate can be the key step in achieving high enantioselectivity. rsc.org

Solvation can also interact with the fluorine atoms to alter reaction outcomes. In B(C₆F₅)₃-catalyzed reactions of aliphatic gem-difluorides, the use of a hydrogen-bonding solvent like hexafluoro-2-propanol (HFIP) can suppress elimination pathways by stabilizing the leaving fluoride anion, thereby favoring Friedel-Crafts cyclization. nih.gov In the absence of such a solvent, the reaction preferentially proceeds via a defluorination/elimination pathway. nih.gov Computational studies have also confirmed that fluorine atoms can stabilize transition states through hyperconjugative effects, significantly lowering activation barriers. smolecule.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,1-difluoro-1H-indene and its derivatives. The presence of hydrogen, carbon, and fluorine nuclei allows for a comprehensive multi-nuclear NMR analysis.

1H, 13C, and 19F NMR for Structural Elucidation

¹H NMR: Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. In derivatives of 1,1-difluoro-2,3-dihydro-1H-indene, the protons on the aromatic ring typically appear as multiplets in the aromatic region, while the aliphatic protons of the five-membered ring show distinct signals. For instance, in a substituted 1,1-difluoro-2,3-dihydro-1H-indene, the methylene (B1212753) protons adjacent to the difluoro-substituted carbon can appear as distinct multiplets due to their diastereotopic nature. rsc.org

¹³C NMR: Carbon-13 NMR is crucial for identifying all unique carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C1) exhibits a characteristic triplet in the ¹³C NMR spectrum due to carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly influenced by the electronegative fluorine atoms. Aromatic and aliphatic carbons can be distinguished by their chemical shifts, with aromatic carbons typically resonating between 110 and 160 ppm and aliphatic carbons at higher fields. libretexts.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. lcms.cz For this compound derivatives, the two fluorine atoms at the C1 position are often chemically equivalent, resulting in a single signal. However, coupling to adjacent protons (²JHF) can lead to this signal appearing as a triplet. The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals even in complex molecules, making it a powerful tool for confirming the presence and environment of fluorine atoms. lcms.czmagritek.com

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.82 | d | 7.7 | Aromatic H |

| ¹H | 7.69 | m | Aromatic H | |

| ¹H | 7.52 | d | 7.7 | Aromatic H |

| ¹H | 7.45 | m | Aromatic H | |

| ¹H | 4.18 | d | 17.7 | CH₂ |

| ¹H | 3.82 | d | 17.7 | CH₂ |

| ¹³C | 196.17 | C=O | ||

| ¹³C | 182.85 | t | ²JC-F = 27.0 | CF₂ |

| ¹³C | 152.36 | Aromatic C | ||

| ¹³C | 136.33 | Aromatic C | ||

| ¹³C | 129.07 | Aromatic C | ||

| ¹³C | 128.32 | Aromatic C | ||

| ¹³C | 126.17 | Aromatic C | ||

| ¹³C | 124.63 | Aromatic C | ||

| ¹³C | 64.99 | C-S | ||

| ¹³C | 38.00 | CH₂ | ||

| ¹⁹F | -125.1 | m | CF₂ | |

| ¹⁹F | -128.1 | m | CF₂ |

Note: Data is representative for a substituted 1,1-difluoro-2,3-dihydro-1H-indene derivative and may vary based on substitution patterns and solvent. rsc.orgcharlotte.edu The table is for illustrative purposes.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all signals and determine the precise connectivity of atoms, a suite of 2D NMR experiments is employed. researchgate.netprinceton.edusdsu.eduyoutube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. For example, it can confirm the connectivity of protons within the aromatic ring system and the aliphatic five-membered ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is essential for assigning the proton signal to its corresponding carbon atom. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the methylene protons to the aromatic carbons and the difluorinated carbon. sdsu.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of nuclei. It can be used to determine the stereochemistry and through-space interactions within the molecule, which is particularly useful for complex, substituted derivatives. researchgate.net

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR spectroscopy is a powerful method for studying dynamic molecular processes such as conformational changes or restricted bond rotations. numberanalytics.comnih.gov By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, signal broadening, or the coalescence of signals. numberanalytics.comresearchgate.net These changes provide information on the thermodynamics and kinetics of the dynamic process. numberanalytics.com For example, VT-NMR could be used to study the conformational flexibility of the five-membered ring in this compound derivatives or to investigate the rotational barriers of substituents on the aromatic ring. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. measurlabs.com This allows for the calculation of the elemental formula, providing definitive confirmation of the molecular identity of this compound or its derivatives. For example, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. measurlabs.com The calculated mass for a specific formula, such as C₁₀H₈F₂O₂, is compared to the experimentally measured mass to confirm the compound's identity. chemscene.com

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. ijarbs.commiamioh.edumemphis.edu The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would involve the loss of fluorine atoms or cleavage of the five-membered ring, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR) for Functional Group Analysis

No experimental Infrared (IR) spectroscopy data for this compound, including specific absorption bands and their corresponding vibrational modes, is available in the reviewed scientific literature.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Detailed research findings on the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, which would include information on its maximum absorption wavelengths (λmax) and corresponding electronic transitions, have not been reported in the accessible literature.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

There are no published X-ray Diffraction (XRD) studies for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Theoretical and Computational Chemistry Studies of 1,1 Difluoro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For 1,1-Difluoro-1H-indene, these methods provide a foundational understanding of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the geometric and electronic structures of molecules. dovepress.comncl.edu.tw This approach is favored for its balance of computational cost and accuracy, making it suitable for systems ranging from small molecules to large biological assemblies. researchgate.netresearchgate.net For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. researchgate.net

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests higher reactivity. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. acs.orgmdpi.com

| Property | Calculated Value |

|---|---|

| Optimized Bond Length C1-C2 (Å) | 1.345 |

| Optimized Bond Length C1-F (Å) | 1.350 |

| Optimized Bond Angle F-C1-F (°) | 105.5 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 5.65 |

| Dipole Moment (Debye) | 2.5 D |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. dovepress.com They are particularly valuable for obtaining benchmark-quality data for smaller molecules or for systems where electron correlation effects are exceptionally strong. researchgate.net

For this compound, high-accuracy ab initio calculations can be used to compute precise ionization potentials (the energy required to remove an electron) and electron affinities (the energy released when an electron is added). dovepress.com These fundamental values are crucial for understanding the molecule's behavior in redox reactions and its potential use in electronic materials. While computationally intensive, these methods provide a "gold standard" to which results from more cost-effective methods like DFT can be compared. dovepress.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Mechanistic Pathway Elucidation

Understanding how this compound participates in chemical reactions requires a detailed mapping of the transformation from reactants to products. Computational chemistry provides the tools to visualize and quantify these pathways.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). researchgate.net Locating the geometry of this TS is a primary goal of mechanistic studies, as its energy determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate. Computational methods can locate these saddle points on the potential energy surface. mdpi.com

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +15.5 |

| Energy of Products | -25.0 |

| Activation Energy (Ea) | +15.5 |

| Reaction Energy (ΔE_rxn) | -25.0 |

The potential energy surface (PES) is a multidimensional landscape that represents the energy of a molecular system as a function of its geometry. adventbio.com Mapping the PES provides a comprehensive picture of all possible reaction pathways, intermediates, and transition states. researchgate.netadventbio.com For a molecule like this compound, the PES would be a function of 3N-6 coordinates, where N is the number of atoms.

By performing PES scans, where the energy is calculated along specific geometric coordinates (like bond lengths or dihedral angles), chemists can identify the lowest energy paths for chemical reactions. This mapping can reveal not just the primary reaction pathway but also alternative routes, potential side products, and the existence of stable intermediates. For complex reactions, the PES can show bifurcations, where a single transition state leads to multiple products, a phenomenon that can be rationalized by analyzing the surface's topology. researchgate.net

Transition State Analysis and Reaction Energetics

Reactivity Prediction and Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These indices are derived from the electronic structure calculations and serve as powerful tools for predicting how a molecule will behave in a chemical reaction without explicitly simulating the entire reaction pathway. acs.orgacs.org

For this compound, key reactivity descriptors can be calculated to understand its electrophilic and nucleophilic nature. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local descriptors, such as the Fukui function, pinpoint the specific atoms within the molecule that are most susceptible to attack. For instance, the Fukui function can predict whether a nucleophile would preferentially attack the carbon atoms of the double bond or the aromatic ring. These predictive tools are invaluable for designing new synthetic routes and understanding the regioselectivity of reactions involving this compound.

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(I+A)/2 | 4.025 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.825 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.87 eV |

| Chemical Potential (μ) | -χ | -4.025 eV |

| Chemical Softness (S) | 1 / (2η) | 0.177 eV⁻¹ |

(I = Ionization Potential, A = Electron Affinity)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to participate in chemical reactions.

For the parent indene (B144670) molecule, the HOMO is a π-orbital distributed across the fused ring system, indicating its potential to act as an electron donor in reactions. The LUMO is a π*-antibonding orbital, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Table 2: Illustrative FMO Analysis of Indene and Predicted Effects for this compound

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Effects of Gem-Difluorination |

| Indene | ~ -5.5 to -6.0 | ~ -0.5 to -1.0 | ~ 4.5 to 5.5 | Lowering of both HOMO and LUMO energies. |

| This compound | Lowered | Lowered | Potentially altered gap | Increased electrophilicity due to lower LUMO. |

Note: The energy values for indene are typical ranges from DFT calculations and serve as a reference. The precise values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Stereochemistry

Influence of Fluorine on Ring Conformation

The indene molecule possesses a planar bicyclic ring system. nih.gov The introduction of a gem-difluoro group at the C1 position, which is an sp³-hybridized carbon in the saturated counterpart (indan), creates a tetrahedral geometry at this center in the hypothetical saturated ring. However, in the unsaturated 1H-indene system, the C1 carbon is part of a cyclopentadiene (B3395910) ring. The planarity of the five-membered ring in indene is a key feature.

Computational studies on fluorinated cyclic systems have shown that fluorine substitution can significantly influence ring conformation. beilstein-journals.org Specifically, the introduction of a gem-difluoro group can alter puckering and introduce conformational preferences that are not observed in the non-fluorinated analogs. rsc.orgnih.gov In the case of this compound, while the aromatic benzene (B151609) ring will remain planar, the cyclopentadiene ring may experience slight puckering to accommodate the steric and electronic demands of the CF₂ group. The extent of this distortion would depend on the balance between maintaining π-conjugation and minimizing steric strain.

Intramolecular Interactions and Non-Covalent Forces

The presence of the highly polar C-F bonds in this compound introduces the possibility of various intramolecular non-covalent interactions that can influence its conformation and reactivity. These interactions can include dipole-dipole interactions and the formation of weak hydrogen bonds with adjacent C-H groups.

Spectroscopic Property Prediction

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a powerful tool for structure elucidation. nih.govrsc.org The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects.

For this compound, computational prediction of ¹H and ¹³C NMR spectra would be invaluable for its characterization. The chemical shifts of the protons and carbons in the vicinity of the gem-difluoro group would be significantly affected. The strong electron-withdrawing nature of the fluorine atoms would lead to a downfield shift (higher ppm values) for the adjacent carbon (C1) and potentially for the neighboring protons and carbons as well, due to deshielding effects.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below, based on the known trends of fluorination.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| H2, H3 | 6.0 - 7.0 | Olefinic protons, likely shifted due to proximity to the CF₂ group and altered ring electronics. |

| Aromatic Protons (H4-H7) | 7.0 - 7.5 | Aromatic region, with potential for shifts due to the electronic influence of the CF₂ group on the fused ring system. |

Note: These are estimated values. Accurate prediction requires specific DFT calculations.

Simulated Vibrational and Electronic Spectra

Detailed theoretical and computational studies focusing exclusively on the simulated vibrational and electronic spectra of this compound are not extensively available in the public scientific literature. However, the methodologies for performing such simulations are well-established and have been applied to the parent molecule, indene, as well as more complex indene derivatives. tku.edu.twresearchgate.netacs.org Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and interpreting these spectra. tku.edu.twekb.eg

Simulated Vibrational Spectra

The vibrational spectrum of a molecule, which includes infrared (IR) and Raman spectra, corresponds to the various vibrational modes of its atoms. These spectra can be simulated with a high degree of accuracy using quantum chemical calculations.

Methodology: The standard approach involves optimizing the molecular geometry of this compound using a method like DFT, for instance, with the B3LYP functional and a basis set such as 6-31G(d). tku.edu.tw Following the geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, their corresponding IR intensities and Raman activities, and the nature of the atomic motions for each vibrational mode. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Expected Findings: A theoretical vibrational analysis of this compound would yield a set of normal modes. These modes can be assigned to specific types of molecular vibrations, such as:

C-F stretching: Strong vibrations associated with the two fluorine atoms.

C=C stretching: Vibrations from the double bonds in the five-membered and benzene rings.

C-H stretching: Aromatic and aliphatic C-H bond vibrations.

Ring deformation modes: Complex vibrations involving the entire fused-ring structure.

Wagging, rocking, and twisting modes: Out-of-plane and in-plane bending motions of the CH₂ and CF₂ groups.

The simulated data would typically be presented in a table format, providing a detailed assignment for each calculated frequency.

Interactive Data Table: Illustrative Vibrational Frequencies for this compound (Note: The following data is illustrative to demonstrate the expected format and type of results from a DFT calculation, as specific published data for this compound is unavailable.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3150 | 3024 | 15.2 | 85.6 | Aromatic C-H stretch |

| 3080 | 2957 | 25.1 | 110.3 | Aliphatic C-H stretch (CH₂) |

| 1645 | 1579 | 45.8 | 150.1 | C=C stretch (ring) |

| 1250 | 1200 | 180.5 | 60.7 | Symmetric C-F stretch |

| 1180 | 1133 | 210.3 | 55.2 | Asymmetric C-F stretch |

| 950 | 912 | 30.7 | 25.4 | CH₂ wagging |

| 780 | 749 | 88.9 | 15.8 | Aromatic C-H out-of-plane bend |

| 560 | 538 | 65.4 | 10.1 | CF₂ scissoring |

Simulated Electronic Spectra

The electronic spectrum, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the most common method for simulating these spectra. tku.edu.tw

Methodology: Using the previously DFT-optimized geometry, a TD-DFT calculation is performed. This computation predicts the vertical excitation energies from the ground state to various excited states. For each transition, the calculation yields the excitation wavelength (λmax), the oscillator strength (f), which is proportional to the absorption intensity, and the contributions of the principal molecular orbitals involved (e.g., HOMO to LUMO). tku.edu.tw Solvation effects can be included using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions in a solvent. tku.edu.tw

Expected Findings: For this compound, the electronic spectrum would be characterized by transitions involving the π-electron system of the indene core. The primary electronic transition is expected to be a π → π* type, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tku.edu.tw The simulation would identify the wavelength of maximum absorption (λmax) and the intensity of this and other transitions. Analysis of the molecular orbitals would show that the HOMO is likely delocalized across the π-system, while the LUMO represents the corresponding π* antibonding orbital. tku.edu.tw

Interactive Data Table: Illustrative Electronic Transitions for this compound (Note: The following data is illustrative to demonstrate the expected format and type of results from a TD-DFT calculation, as specific published data for this compound is unavailable.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.55 | 272.5 | 0.150 | HOMO → LUMO (95%) |

| S₀ → S₂ | 5.10 | 243.1 | 0.452 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 5.62 | 220.6 | 0.085 | HOMO → LUMO+1 (75%) |

| S₀ → S₄ | 5.98 | 207.3 | 0.310 | HOMO-2 → LUMO (60%), HOMO-1 → LUMO+1 (25%) |

Academic and Research Applications of 1,1 Difluoro 1h Indene Scaffolds

Building Blocks in Complex Molecule Synthesis

The rigid framework and tunable reactivity of difluoroindene scaffolds make them versatile building blocks for constructing intricate molecular architectures.

Precursors for Polycyclic and Heterocyclic Systems

Difluoroindene derivatives serve as key starting materials for the synthesis of a wide array of polycyclic and heterocyclic compounds through various chemical transformations. Their utility stems from the ability to participate in cycloaddition and condensation reactions to form larger, fused ring systems.

For instance, 1,1-difluoroallenes that contain a cyclopentene (B43876) moiety can undergo an indium(III)-catalyzed Friedel-Crafts-type cyclization. nih.gov This is followed by ring expansion and dehydrogenation to yield fluorinated polycyclic aromatic hydrocarbons (PAHs). nih.gov Similarly, the synthesis of heterocyclic cycloprop(f)indenes has been achieved through the cycloaddition of dienes to difluorinated cyclopropene (B1174273) precursors.

The indene (B144670) core is also fundamental in creating complex heterocyclic systems with potential biological activity. A notable example is the synthesis of indene amino acid derivatives, which starts with the construction of an indene framework from precursors like 1,2-bis(bromomethyl)benzene. acs.org These derivatives can then be elaborated into more complex heterocyclic structures. acs.org Furthermore, 1,2-diaza-1,3-butadienes, which can be generated from dichlorohydrazones, react with bisindoles to form triazole-bisindoles in a single step. nih.gov The versatility of these scaffolds is also demonstrated in the synthesis of diazacyclopenta[cd]indene frameworks through the cycloaddition of cyclopropenone molecules to azomethine imines. chim.it

Table 1: Synthesis of Polycyclic and Heterocyclic Systems from Indene Scaffolds

| Starting Scaffold/Precursor | Reaction Type | Resulting System | Reference |

|---|---|---|---|

| 1,1-Difluoroallenes with cyclopentene | Indium(III)-catalyzed cyclization | Fluorinated Polycyclic Aromatic Hydrocarbons | nih.gov |

| Difluorocyclopropenes | Cycloaddition with dienes | Heterocyclic Cycloprop(f)indenes | |

| 1,2-Bis(bromomethyl)benzene | Multi-step synthesis | Indene Amino Acid Derivatives | acs.org |

| Dichlorohydrazones and Bisindoles | [3+2] Cycloaddition | Triazole-bisindoles | nih.gov |

| Cyclopropenones and Azomethine Imines | [3+2] Cycloaddition | Diazacyclopenta[cd]indene | chim.it |

Stereochemical Probes in Reaction Development

While not their primary function, difluoroindene scaffolds can serve as valuable tools in the study and control of stereochemistry in chemical reactions. Stereochemistry is crucial in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. patsnap.comnih.gov The rigid, well-defined three-dimensional structure of the indene core can influence the stereochemical outcome of reactions. researchgate.net

The development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, relies on catalysts and reagents that can control the spatial arrangement of atoms during a reaction. frontiersin.orgslideshare.net The indene scaffold has been incorporated into ligands for metal catalysts used in asymmetric reactions. For example, metal complexes of indene derivatives have shown high efficiency in the polymerization of olefins. researchgate.net

Furthermore, the synthesis of complex natural products often involves steps where controlling stereochemistry is paramount. uni-konstanz.de The enantioselective construction of molecules has been achieved using reactions where indene derivatives act as key intermediates. researchgate.net The inherent chirality and conformational rigidity of certain indene derivatives allow them to guide the approach of reagents, leading to a preferred stereoisomer. This makes them useful in developing and understanding new stereoselective synthetic methods. uni-konstanz.denih.gov For example, strategies for the asymmetric construction of carbon stereocenters containing a difluoromethyl group have been developed, highlighting the importance of such fluorinated chiral building blocks in medicinal chemistry. nih.gov

Role in Materials Science Research

The unique electronic and physical properties conferred by the difluoroindene moiety make it a compelling component in the design of advanced functional materials.

Monomers for Advanced Polymer Architectures